4-(Dimethylamino)benzoyl chloride

Description

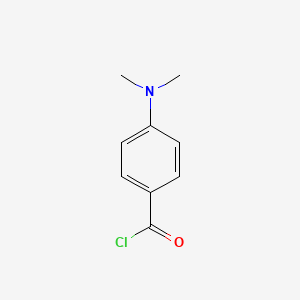

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJDXRVQCYBXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963871 | |

| Record name | 4-(Dimethylamino)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4755-50-4 | |

| Record name | 4-(Dimethylamino)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride, 4-(dimethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)benzoyl Chloride for Researchers and Drug Development Professionals

Introduction

4-(Dimethylamino)benzoyl chloride, also known as DMABC, is a valuable reagent in organic synthesis and analytical chemistry. Its utility is particularly pronounced in the derivatization of primary and secondary amines for enhanced detection in High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, structure, synthesis, and key applications in research and drug development.

Core Properties and Structure

This compound is a crystalline solid that is highly reactive and sensitive to moisture. Its chemical structure features a benzoyl chloride moiety substituted with a dimethylamino group at the para position. This electron-donating group enhances the reactivity of the acyl chloride and imparts useful spectroscopic properties to its derivatives.

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its proper handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1][2] |

| Appearance | White to grey to dark brown solid | [3] |

| Melting Point | 145-149 °C | [2] |

| Purity | ≥97% | [2] |

| UV-Vis (λmax) | A UV-Vis spectrum is available through the NIST WebBook. | [1] |

| IR Spectrum | An FT-IR spectrum is available through PubChem. | [4] |

| ¹H and ¹³C NMR Spectra | ¹³C NMR spectral data is available through PubChem. | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-Dimethylaminobenzoic acid with thionyl chloride.[5]

Materials:

-

4-Dimethylaminobenzoic acid

-

Thionyl chloride

-

Ethyl acetate

Procedure:

-

Suspend 4-Dimethylaminobenzoic acid (1.0 equivalent) in ethyl acetate.

-

With stirring, add thionyl chloride (2.0 equivalents) dropwise to the suspension.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

Remove the solvent by rotary evaporation to yield the crude product as a solid.

-

Recrystallize the solid from ethyl acetate to obtain pure 4-dimethylaminobenzoyl chloride. A typical yield is around 78%.[5]

General Protocol for HPLC Derivatization of Amines

This compound is widely used as a derivatizing agent for primary and secondary amines to improve their detection by UV or fluorescence detectors in HPLC analysis. The following is a general protocol that can be adapted for specific applications.

Materials:

-

Analyte containing a primary or secondary amine group

-

This compound solution (e.g., in acetonitrile)

-

Aqueous buffer (e.g., borate buffer, pH 9)

-

Quenching solution (e.g., a solution of a primary amine like glycine)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the analyte in the aqueous buffer.

-

Add an excess of the this compound solution to the analyte solution.

-

Vortex the mixture and allow it to react at a specific temperature (e.g., room temperature or slightly elevated) for a defined period.

-

Quench the reaction by adding the quenching solution to consume any unreacted this compound.

-

Extract the derivatized analyte into an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Applications in Drug Development

The reactivity of the acyl chloride group makes this compound a useful building block in the synthesis of more complex molecules, including potential therapeutic agents. A notable application is in the development of kinase inhibitors, a major class of drugs used in oncology.

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.[6] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6][7] The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer selectivity and desirable pharmacokinetic properties.

The synthesis of certain kinase inhibitors involves the use of benzoyl chloride derivatives to introduce specific moieties onto a core scaffold. For example, a similar compound, 4-(chloromethyl)benzoyl chloride, is used in the synthesis of novel benzamide derivatives that act as potential tyrosine kinase inhibitors.[8] This highlights the role of such reagents in constructing the complex molecular architectures required for targeted cancer therapies.

Below is a conceptual workflow illustrating the role of a substituted benzoyl chloride in the synthesis of a generic kinase inhibitor.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and should be handled in a dry, inert atmosphere. When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

References

- 1. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]

- 2. 4-二甲氨基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

4-(Dimethylamino)benzoyl chloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)benzoyl chloride, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of novel compounds and derivatization for analytical purposes.

Core Physical and Chemical Properties

This compound, also known as p-(Dimethylamino)benzoyl chloride, is a monoacyl halide. It presents as a solid and is characterized by its reactivity, particularly towards nucleophiles. Due to its sensitivity, it requires careful handling and storage under inert, dry conditions.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.635 g/mol | [1] |

| Appearance | White to tan crystalline powder | [2] |

| Melting Point | 145-149 °C (lit.) | [3] |

| Boiling Point | 180 °C at 15 mmHg | [4] |

| Density | 1.209 g/cm³ | [2] |

| Solubility | Reacts with water | [5] |

Chemical Properties and Safety Information

Understanding the chemical reactivity and hazards associated with this compound is crucial for its safe handling and effective use in experimental work.

| Property | Description | Reference(s) |

| Reactivity | Reacts violently with water, amines, and alcohols. It is sensitive to moisture and air. | [4],[6] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [6] |

| Hazard Class | 8 (Corrosive) | [6] |

| Hazard Statements | Causes severe skin burns and eye damage. | [7] |

| Incompatible Materials | Strong oxidizing agents, water, alcohols, and amines (unless for a specific reaction). | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and a common application of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental contexts.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-Dimethylaminobenzoic acid with thionyl chloride.

Procedure Details:

-

Suspend 4-Dimethylaminobenzoic acid (1.0 equivalent) in ethyl acetate.

-

Add thionyl chloride (2.0 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Remove the solvent by rotary evaporation to yield the crude product as a solid.

-

Recrystallize the solid from ethyl acetate to afford pure this compound.[4]

Amidation Reaction with Primary Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental to its use as a derivatizing agent.

General Procedure:

-

Dissolve the acid chloride (1.0 equivalent) in a suitable aprotic solvent (e.g., Cyrene™) and cool the solution to 0 °C.

-

Add triethylamine (1.1 equivalents) followed by the primary amine (1.0 equivalent).

-

Allow the reaction mixture to warm to room temperature over 1 hour.

-

Add water to precipitate the amide product.

-

Filter the precipitate and wash with water to yield the pure amide.

Experimental Workflows

The following diagram illustrates a typical workflow for the derivatization of an amine with this compound for applications such as enhancing detectability in HPLC analysis.

References

- 1. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]

- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 3. This compound 97 4755-50-4 [sigmaaldrich.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzoyl chloride is a crucial intermediate in organic synthesis, notably in the preparation of pharmaceuticals and photoactive materials. Its synthesis is primarily achieved through the chlorination of 4-(dimethylamino)benzoic acid. This guide provides a detailed examination of the two principal synthesis routes: the use of thionyl chloride and the application of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). This document furnishes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate practical application in a research and development setting.

Introduction

This compound, also known as DMABC, is a valuable acyl chloride derivative. It serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals targeting neurological and cardiovascular conditions, and in the production of materials for reprographics.[1] The reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a wide range of nucleophiles, such as alcohols, amines, and arenes. This guide focuses on the most common and efficient laboratory-scale methods for its preparation from 4-(dimethylamino)benzoic acid.

Core Synthesis Routes

The conversion of 4-(dimethylamino)benzoic acid to its corresponding acyl chloride involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This transformation requires a chlorinating agent to activate the carboxylic acid. The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Route 1: Thionyl Chloride Method

This is a classic and widely used method for preparing acyl chlorides. Thionyl chloride is an inexpensive and effective reagent that produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound using thionyl chloride.

The mechanism involves a nucleophilic attack by the carboxylic acid on the electrophilic sulfur atom of thionyl chloride, followed by the formation of a highly reactive intermediate. A subsequent attack by the chloride ion yields the final product.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

-

Reactants: 4-(Dimethylamino)benzoic acid (250 g, 1.51 moles) and thionyl chloride (359.3 g, 3.02 moles).

-

Solvent: Ethyl acetate (2 L).

-

Procedure:

-

Suspend 4-(dimethylamino)benzoic acid in ethyl acetate in a suitable reaction vessel.

-

Add thionyl chloride dropwise to the suspension with constant stirring. The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring until the reaction ceases (e.g., gas evolution stops).

-

Remove the solvent by rotary evaporation. This will yield a crude solid product.

-

Recrystallize the solid from ethyl acetate to obtain the purified this compound.[2]

-

Route 2: Oxalyl Chloride / DMF Catalyst Method

This method is often preferred for its milder reaction conditions and for the fact that all byproducts are gaseous (CO₂, CO, and HCl), simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction to proceed efficiently.

Caption: General reaction scheme for the synthesis using oxalyl chloride and catalytic DMF.

The mechanism is distinct from the thionyl chloride route. First, oxalyl chloride reacts with the DMF catalyst to form a highly electrophilic Vilsmeier reagent. The carboxylic acid then reacts with this reagent to form an activated intermediate, which is subsequently attacked by a chloride ion to yield the final acyl chloride.

Caption: Catalytic mechanism involving the formation of a Vilsmeier reagent.

This protocol is adapted from a similar synthesis and serves as a robust starting point.[3]

-

Reactants: 4-(Dimethylamino)benzoic acid, oxalyl chloride (~1.8 equivalents).

-

Catalyst: N,N-Dimethylformamide (DMF, 1-2 drops).

-

Solvent: Anhydrous chloroform or dichloromethane.

-

Procedure:

-

Dissolve 4-(dimethylamino)benzoic acid in anhydrous chloroform in a flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride to the mixture. Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure the reaction is performed in a fume hood.

-

After the initial effervescence subsides, heat the mixture at reflux (around 60°C) for approximately 2 hours to ensure the reaction goes to completion.

-

After cooling, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

To ensure all volatile reagents are removed, the resulting residue can be co-evaporated with fresh solvent (e.g., chloroform) one or two times. The final product is typically used directly in the next synthetic step without further purification.

-

Data Summary and Comparison

The choice of reagent can be dictated by factors such as cost, reaction conditions, and ease of purification. The following table summarizes the key quantitative aspects of the two primary routes.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride / DMF Method |

| Starting Material | 4-(Dimethylamino)benzoic acid | 4-(Dimethylamino)benzoic acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None required (can be catalyzed by DMF) | N,N-Dimethylformamide (DMF) |

| Stoichiometry | ~2 equivalents of SOCl₂ | ~1.5-2 equivalents of (COCl)₂ |

| Typical Solvent | Ethyl Acetate | Chloroform, Dichloromethane (DCM) |

| Reaction Temperature | Room temperature to reflux | Room temperature to 60°C |

| Reaction Time | Varies (completion indicated by end of gas evolution) | ~2 hours |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) |

| Reported Yield | 78% (after recrystallization)[2] | High (typically used crude) |

| Purification | Recrystallization | Evaporation of solvent/excess reagent |

General Experimental Workflow

The following diagram illustrates a typical laboratory setup for the synthesis of this compound under anhydrous conditions.

Caption: Standard experimental workflow for the synthesis of acyl chlorides.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward and high-yielding process. The thionyl chloride method is robust and cost-effective, providing good yields after purification. The oxalyl chloride method offers the advantage of milder conditions and gaseous byproducts, which simplifies the workup procedure, making it ideal for instances where the crude product is used directly in subsequent reactions. The choice between these methods will depend on the specific requirements of the synthesis, scale, and available resources. Both routes provide reliable access to this important chemical intermediate.

References

An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of p-Dimethylaminobenzaldehyde (DMABC), a versatile reagent frequently utilized in analytical chemistry and various research applications. This document details its characteristics in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by established experimental protocols.

UV-Visible Spectral Properties

p-Dimethylaminobenzaldehyde exhibits characteristic absorbance in the UV-Vis region, primarily due to its conjugated system of the benzene ring, the aldehyde group, and the dimethylamino group. These transitions are typically π → π* and n → π*. The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Table 1: UV-Visible Absorption Data for p-Dimethylaminobenzaldehyde

| Parameter | Wavelength (nm) | Solvent |

| λmax | 385 | Not Specified[1] |

| λmin | 369 | Not Specified[1] |

Note: The NIST WebBook also provides UV/Visible spectral data for 4-(dimethylamino)-benzaldehyde which can be a valuable reference.[2]

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of p-Dimethylaminobenzaldehyde.

1.1.1 Materials and Equipment

-

p-Dimethylaminobenzaldehyde

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Vis spectrophotometer

1.1.2 Procedure

-

Solution Preparation: Prepare a stock solution of p-Dimethylaminobenzaldehyde by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent in a volumetric flask. A typical concentration for UV-Vis analysis is in the range of 10-100 µM.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Spectrum Acquisition: Acquire the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Infrared (IR) Spectral Properties

The IR spectrum of p-Dimethylaminobenzaldehyde reveals characteristic vibrational frequencies of its functional groups. Key absorptions are expected for the aromatic ring, the aldehyde C=O stretch, C-H stretches, and the C-N stretch of the dimethylamino group. The NIST WebBook contains IR spectral data for 4-(dimethylamino)-benzaldehyde.[3]

Table 2: Expected IR Absorption Bands for p-Dimethylaminobenzaldehyde

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3100-3000 | Stretch |

| Aldehyde C-H | 2900-2800 and 2800-2700 | Stretch (Fermi resonance doublet) |

| Aliphatic C-H | 3000-2850 | Stretch (from methyl groups) |

| Carbonyl (C=O) | 1715-1680 | Aldehyde C=O stretch |

| Aromatic C=C | 1600-1450 | Ring stretching |

| C-N | 1360-1250 | Stretch |

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

This protocol describes the preparation of a solid sample for analysis by FT-IR spectroscopy.[4][5]

2.1.1 Materials and Equipment

-

p-Dimethylaminobenzaldehyde

-

Volatile solvent (e.g., methylene chloride, acetone)

-

Salt plates (e.g., NaCl or KBr)

-

FT-IR spectrometer

2.1.2 Procedure

-

Sample Preparation: Dissolve a small amount (a few milligrams) of p-Dimethylaminobenzaldehyde in a few drops of a volatile solvent.[5]

-

Film Casting: Place a drop of the solution onto the surface of a clean, dry salt plate.[4][5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Nuclear Magnetic Resonance (NMR) Spectral Properties

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the p-Dimethylaminobenzaldehyde molecule.

¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the dimethylamino group.

Table 3: Predicted ¹H NMR Chemical Shifts for p-Dimethylaminobenzaldehyde

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (ortho to -CHO) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (ortho to -N(CH₃)₂) | 6.6 - 6.8 | Doublet | 2H |

| Dimethylamino (-N(CH₃)₂) | 2.9 - 3.1 | Singlet | 6H |

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. A ¹H NMR spectrum is available on ChemicalBook for reference.[6]

¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for p-Dimethylaminobenzaldehyde

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-N(CH₃)₂) | 150 - 160 |

| Aromatic (C-CHO) | 125 - 135 |

| Aromatic (CH, ortho to -CHO) | 130 - 135 |

| Aromatic (CH, ortho to -N(CH₃)₂) | 110 - 115 |

| Dimethylamino (-N(CH₃)₂) | 40 - 45 |

Note: SpectraBase and PubChem are resources that may contain ¹³C NMR data for p-Dimethylaminobenzaldehyde.[7][8]

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for preparing a sample for NMR analysis.

3.3.1 Materials and Equipment

-

p-Dimethylaminobenzaldehyde

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipettes

-

NMR spectrometer

3.3.2 Procedure

-

Sample Preparation: Weigh approximately 5-20 mg of p-Dimethylaminobenzaldehyde for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial and gently swirl to dissolve the sample.

-

Transfer: Transfer the solution to an NMR tube using a pipette.

-

Shimming and Tuning: Place the NMR tube in the spectrometer and perform shimming and tuning procedures to optimize the magnetic field homogeneity and the probe, respectively.

-

Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound like p-Dimethylaminobenzaldehyde.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. mpbio.com [mpbio.com]

- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 3. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzoyl chloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination, alongside a discussion of the critical factors influencing its solubility.

Introduction

This compound is a valuable reagent in organic synthesis, frequently utilized in the derivatization of amines and alcohols, and in the preparation of various esters and amides. A thorough understanding of its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development. This guide addresses the current knowledge gap by presenting qualitative solubility information and a robust experimental framework for researchers to determine quantitative solubility data.

Qualitative Solubility Profile

Based on available literature and supplier information, this compound exhibits the following general solubility characteristics:

-

Soluble in: Aprotic organic solvents such as dichloromethane, diethyl ether, N-methyl-2-pyrrolidinone (NMP), and pyridine.

-

Reactive with: Protic solvents, including water and alcohols (e.g., methanol, ethanol). This reactivity leads to the solvolysis of the acyl chloride to the corresponding carboxylic acid or ester, respectively. Therefore, traditional solubility measurements in these solvents are not feasible as the compound degrades.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran (THF) | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N-Methyl-2-pyrrolidinone (NMP) | |||

| Pyridine |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in anhydrous aprotic organic solvents. This method is adapted from the general principles of the saturation shake-flask method, with specific precautions for handling a reactive acyl chloride.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., dichloromethane, THF, acetone)

-

Small, sealable glass vials with PTFE-lined caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer or shaker bath

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Inert gas (e.g., nitrogen or argon) supply

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled glove bag), add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same anhydrous solvent.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

4.3. Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use of anhydrous solvents and an inert atmosphere is critical to prevent the degradation of the compound.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Experimental workflow for determining solubility.

Safety and handling precautions for 4-(Dimethylamino)benzoyl chloride

An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a reactive acyl chloride commonly used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.

Physicochemical and Hazard Information

Proper handling of this compound begins with a thorough understanding of its physical properties and inherent hazards. This substance is a corrosive solid that reacts with water and moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4755-50-4 | Multiple Sources |

| Molecular Formula | C₉H₁₀ClNO | Multiple Sources |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 145-149 °C | MySkinRecipes |

| Boiling Point | Not available | [2] |

| Flash Point | Not applicable | |

| Solubility | Reacts with water | [3] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

Health Hazard Information

This compound is a corrosive substance that can cause severe chemical burns upon contact with skin, eyes, and mucous membranes.[3] Inhalation of dust can lead to irritation and damage to the respiratory tract.[3] Upon contact with water or moisture, it hydrolyzes to form hydrogen chloride (HCl) gas, which is also corrosive and can cause severe respiratory irritation.[3][4] Long-term exposure to corrosive materials may lead to chronic health effects.[3]

Table 3: Toxicological Data

| Metric | Value | Notes |

| Acute Oral Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |

| Acute Dermal Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |

| Acute Inhalation Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A full face shield should be worn when handling larger quantities or when there is a significant splash risk. |

| Hands | Chemical-Resistant Gloves | Elbow-length PVC or other suitable chemical-resistant gloves should be worn. Always check the glove manufacturer's compatibility chart. |

| Body | Protective Clothing | A lab coat, and a PVC apron when handling larger quantities. |

| Respiratory | Respirator | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if dusts are generated and engineering controls are insufficient. |

Experimental Protocols

Safe Handling Protocol

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

-

Preparation:

-

Handling:

-

Wear all required PPE as specified in Table 4.

-

Handle the container with care to avoid generating dust.

-

Use spark-proof tools for transfers.

-

Weigh the required amount in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of nitrogen).

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Thoroughly decontaminate all equipment and work surfaces after use.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Dispose of contaminated waste in a properly labeled hazardous waste container.

-

Spill Cleanup Protocol

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

-

Immediate Response:

-

Evacuate all non-essential personnel from the immediate area.

-

Alert laboratory personnel and the appropriate safety officer.

-

If the spill is large or you are not trained to handle it, call emergency services.

-

Do not use water on the spill.[7]

-

-

Cleanup Procedure (for small, manageable spills):

-

Don the appropriate PPE, including respiratory protection.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for water-reactive materials.[8]

-

Work from the outside of the spill towards the center to prevent spreading.[8]

-

Carefully sweep the absorbed material into a dry, sealable container for hazardous waste disposal.

-

Do not use combustible materials like paper towels to absorb the spill.[7]

-

Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water if appropriate for the surface.

-

First Aid Protocol

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[9][10] Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air.[11] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[12] The storage area should be designated for corrosive materials. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency protocol for a this compound spill.

Caption: First aid response to exposure to this compound.

References

- 1. ccny.cuny.edu [ccny.cuny.edu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 7. research.wayne.edu [research.wayne.edu]

- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. google.com [google.com]

Unveiling the Past: The Discovery and History of p-Dimethylaminobenzoyl Chloride

A cornerstone reagent in modern organic synthesis, p-dimethylaminobenzoyl chloride's origins trace back to early investigations into the derivatization of benzoic acid. While the precise moment of its first synthesis is not definitively documented in a single, seminal publication, historical chemical literature points to its emergence from the systematic exploration of reactions between substituted benzoic acids and chlorinating agents in the late 19th or early 20th century.

Initially prepared through the reaction of p-dimethylaminobenzoic acid with thionyl chloride, early methods of synthesizing p-dimethylaminobenzoyl chloride were characterized by modest yields, typically ranging from 20-30%. This inefficiency was largely attributed to the formation of a hydrochloride salt with the dimethylamino group, which hindered the desired reaction. This challenge spurred further research into optimizing the synthesis, leading to the development of improved protocols, such as the use of the potassium salt of the carboxylic acid with oxalyl chloride, to circumvent the issue of salt formation and significantly enhance the yield.

Early Applications and Subsequent Development

The initial interest in p-dimethylaminobenzoyl chloride and its derivatives was closely linked to the burgeoning dye industry of the early 20th century. The presence of the dimethylamino group, a strong auxochrome, made it a valuable building block for creating intensely colored compounds. Its ability to readily react with various aromatic compounds and amines opened avenues for the synthesis of a wide array of novel dyes.

Beyond its role in coloration, the reactivity of the acyl chloride group made p-dimethylaminobenzoyl chloride a versatile reagent in organic synthesis. It became instrumental as a protecting group for amines and alcohols and as a derivatizing agent to enhance the detectability of molecules in analytical techniques like chromatography. In contemporary research, it continues to be a vital tool for chemists, particularly in the pharmaceutical and materials science sectors, for the synthesis of complex organic molecules with specific biological or physical properties.

Key Synthesis Protocols

The synthesis of p-dimethylaminobenzoyl chloride has evolved from its early, low-yielding preparations to more refined and efficient methods. Below are detailed protocols for two key synthetic routes.

Table 1: Synthesis of p-Dimethylaminobenzoyl Chloride

| Method | Reactants | Reagents | Solvent | Yield |

| Thionyl Chloride Method | p-Dimethylaminobenzoic Acid | Thionyl Chloride | None (reflux) | 20-30% |

| Oxalyl Chloride Method | Potassium p-dimethylaminobenzoate | Oxalyl Chloride | Anhydrous | High |

Experimental Protocol 1: Synthesis via Thionyl Chloride

This protocol is based on the early, classical method for the preparation of p-dimethylaminobenzoyl chloride.

Materials:

-

p-Dimethylaminobenzoic acid

-

Thionyl chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place p-dimethylaminobenzoic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The crude p-dimethylaminobenzoyl chloride can be purified by sublimation or recrystallization from a suitable solvent like hexane.

Experimental Protocol 2: Improved Synthesis via Oxalyl Chloride

This method provides a higher yield by avoiding the formation of the hydrochloride salt of the starting material.

Materials:

-

p-Dimethylaminobenzoic acid

-

Potassium hydroxide

-

Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Preparation of Potassium p-dimethylaminobenzoate:

-

Dissolve p-dimethylaminobenzoic acid in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of an aqueous solution of potassium hydroxide while stirring.

-

Remove the solvent under reduced pressure to obtain the potassium salt. Dry the salt thoroughly.

-

-

Synthesis of p-Dimethylaminobenzoyl Chloride:

-

Suspend the dried potassium p-dimethylaminobenzoate in an anhydrous solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same anhydrous solvent from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the precipitated potassium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain p-dimethylaminobenzoyl chloride.

-

Logical Workflow of Synthesis Development

The progression from the thionyl chloride method to the oxalyl chloride method represents a logical step in optimizing the synthesis of p-dimethylaminobenzoyl chloride, driven by the need to overcome the limitations of the initial approach.

Caption: Development of the synthesis of p-dimethylaminobenzoyl chloride.

In-Depth Technical Guide: Stability and Storage of 4-(Dimethylamino)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Dimethylamino)benzoyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in organic synthesis, derivatization reactions for analytical purposes, and in the development of pharmaceutical compounds.

Chemical Properties and Inherent Reactivity

This compound, also known as DMABC, is an acyl chloride derivative of benzoic acid. The presence of the electron-donating dimethylamino group and the electron-withdrawing benzoyl chloride moiety influences its reactivity. Acyl chlorides are generally recognized for their high reactivity, particularly towards nucleophiles.

Stability Profile

The stability of this compound is significantly influenced by environmental factors, primarily moisture. It is classified as a moisture-sensitive and air-sensitive compound.[1] The primary degradation pathway is hydrolysis, which occurs upon contact with water, including atmospheric moisture.

Table 1: Summary of Stability and Incompatibility Data

| Parameter | Observation | Recommended Precautions |

| Moisture/Water | Highly reactive; readily hydrolyzes to 4-(dimethylamino)benzoic acid.[1] | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid exposure to humid environments. |

| Air | Air-sensitive.[1] | Handle and store under an inert atmosphere. |

| Temperature | Stable at room temperature when stored under appropriate conditions.[1] | Store in a cool, dry place. Avoid excessive heat. |

| Incompatible Materials | Strong oxidizing agents.[1] | Avoid contact with strong oxidizing agents. |

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, 4-(dimethylamino)benzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.

The electron-donating nature of the para-dimethylamino group can stabilize the carbocation-like transition state of the hydrolysis reaction, potentially influencing its rate compared to other substituted benzoyl chlorides.

Caption: Hydrolysis of this compound.

Recommended Storage and Handling Conditions

To ensure the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent contact with moisture and air.[1]

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Temperature: While storage at room temperature is generally acceptable, for long-term storage, refrigeration in a desiccated environment is advisable to minimize any potential degradation.

Handling

-

Inert Atmosphere: All handling of the solid material, including weighing and preparation of solutions, should be performed in a glove box or under a stream of dry, inert gas.

-

Moisture Prevention: Use dry solvents and glassware. Avoid introducing any source of moisture into the storage container or reaction vessel.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound can cause severe skin burns and eye damage.

Experimental Protocols for Stability Assessment

General HPLC Method for Purity and Degradation Analysis

This protocol outlines a general procedure and is intended as a starting point. Method development and validation are required for specific applications.

Objective: To determine the purity of a this compound sample and to detect the presence of its primary hydrolytic degradant, 4-(dimethylamino)benzoic acid.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable buffer components.

-

This compound reference standard.

-

4-(Dimethylamino)benzoic acid reference standard.

Procedure:

-

Standard Preparation:

-

Accurately weigh a small amount of this compound and 4-(dimethylamino)benzoic acid reference standards in separate volumetric flasks under an inert atmosphere.

-

Dissolve in a suitable dry, inert solvent (e.g., anhydrous acetonitrile) to a known concentration.

-

-

Sample Preparation:

-

Under an inert atmosphere, accurately weigh the this compound sample to be tested and dissolve it in a known volume of anhydrous acetonitrile.

-

-

Forced Degradation (Hydrolysis) Sample:

-

To a solution of this compound in acetonitrile, add a small amount of water to induce hydrolysis. Allow the reaction to proceed for a short period before analysis to confirm the retention time of the degradation product.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A typical starting point would be a gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradant have significant absorbance (e.g., determined by UV scans of the standards).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard solutions, the sample solution, and the forced degradation sample.

-

Identify the peaks for this compound and 4-(dimethylamino)benzoic acid based on the retention times of the reference standards.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

-

Caption: General workflow for HPLC-based stability testing.

Hazardous Decomposition Products

Under fire conditions, the thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors. These include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas[1]

Conclusion

The stability of this compound is primarily dictated by its sensitivity to moisture. Proper storage and handling under inert and anhydrous conditions are paramount to maintaining its chemical integrity. For applications requiring high purity, it is recommended to assess the material for the presence of its hydrolysis product, 4-(dimethylamino)benzoic acid, prior to use. While quantitative kinetic data on its degradation under various conditions are not widely published, the general principles of acyl chloride reactivity provide a strong basis for understanding and managing its stability.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of various analytes with 4-(Dimethylamino)benzoyl chloride (DMABC-Cl) for subsequent quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound (DMABC-Cl) is a highly effective derivatizing agent for enhancing the UV detection of analytes that lack a strong chromophore. This reagent is particularly useful for the analysis of compounds containing primary and secondary amine, as well as hydroxyl (alcoholic and phenolic) functional groups. The derivatization reaction introduces the 4-(dimethylamino)benzoyl moiety, which possesses a high molar absorptivity, thereby significantly improving the sensitivity of the HPLC-UV analysis. DMABC-Cl is a versatile reagent applicable to a wide range of analytes, including amino acids, biogenic amines, pharmaceuticals, and steroids.

Principle of Derivatization

The derivatization reaction involves the nucleophilic acyl substitution of the chloride on the benzoyl chloride with the lone pair of electrons from the nitrogen of an amine or the oxygen of a hydroxyl group. The reaction is typically carried out in an alkaline medium to deprotonate the functional group of the analyte, thereby increasing its nucleophilicity and facilitating the reaction with DMABC-Cl. The resulting derivative is more hydrophobic and exhibits strong UV absorbance, making it well-suited for reversed-phase HPLC separation and sensitive UV detection.

Applications

The DMABC-Cl derivatization technique can be applied to the quantitative analysis of a variety of compounds in diverse matrices, including:

-

Pharmaceuticals: Determination of active pharmaceutical ingredients (APIs) and their metabolites containing amine or hydroxyl groups in drug formulations and biological fluids.

-

Biogenic Amines: Quantification of neurotransmitters and other biogenic amines in biological samples for clinical and research purposes.

-

Amino Acids: Analysis of amino acid composition in protein hydrolysates and food samples.

-

Steroids: Measurement of endogenous and synthetic steroids, such as estradiol, in biological matrices.

-

Alcohols and Phenols: Monitoring of phenolic compounds in environmental and food samples.

Experimental Protocols

General Reagent and Sample Preparation

-

DMABC-Cl Reagent Solution: Prepare a fresh solution of this compound in a dry, aprotic solvent such as acetonitrile or acetone. A typical concentration is 1-10 mg/mL. Due to the moisture sensitivity of DMABC-Cl, it should be handled in a dry environment.

-

Buffer Solution: A basic buffer is required to facilitate the derivatization reaction. A 0.1 M borate buffer with a pH between 9 and 11 is commonly used.

-

Sample Solution: Dissolve the analyte in an appropriate solvent. For biological samples, a suitable extraction and clean-up procedure may be necessary prior to derivatization.

Derivatization Protocol for Primary and Secondary Amines (e.g., Biogenic Amines, Amino Acids)

This protocol is based on a method developed for the derivatization of biogenic amines with the closely related reagent, benzoyl chloride, and can be adapted for DMABC-Cl.

-

Reaction Setup: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 2 M NaOH.

-

Addition of Derivatizing Reagent: Add 10 µL of the DMABC-Cl solution (e.g., 10 mg/mL in acetonitrile).

-

Reaction: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Hydrolysis of Excess Reagent: Allow the mixture to stand at room temperature for 20 minutes to allow for the hydrolysis of the excess DMABC-Cl.

-

Extraction: Add 200 µL of diethyl ether and vortex for 1 minute. Centrifuge at 5000 rpm for 5 minutes.

-

Sample Collection: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis.

Derivatization Protocol for Hydroxyl Compounds (e.g., Estradiol, Phenols)

This protocol is adapted from a method for the derivatization of 17β-estradiol.

-

Sample Preparation: For serum samples, perform a liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE). Evaporate the organic extract to dryness.

-

Derivatization Reaction: To the dried extract, add a solution of DMABC-Cl in a suitable solvent (e.g., acetonitrile).

-

Heating: Heat the mixture at 60°C for approximately 6 minutes.

-

Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase for HPLC injection.

For the derivatization of phenols, an adaptation of a method using 4-nitrobenzoyl chloride can be employed:

-

Reaction Mixture: In a reaction vial, combine 100 µL of the phenol standard or sample, 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of the DMABC-Cl solution (e.g., 2 mg/mL in acetonitrile).

-

Reaction: Heat the mixture at 50°C for 1 minute.

-

Injection: Directly inject an aliquot of the reaction mixture into the HPLC system.

HPLC-UV Analysis

Chromatographic Conditions

The following are general starting conditions that may require optimization for specific applications.

-

Column: A C18 reversed-phase column is typically suitable for the separation of the hydrophobic DMABC derivatives. Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7-8) and an organic modifier (e.g., acetonitrile or methanol) is generally effective.

-

Gradient Program: A typical gradient might start with a lower percentage of the organic modifier and gradually increase to elute the more hydrophobic derivatives.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: Maintaining a constant column temperature (e.g., 20-30°C) is crucial for reproducible retention times.

-

UV Detection: The wavelength of maximum absorbance for DMABC derivatives is typically in the range of 280-310 nm. The optimal wavelength should be determined experimentally.

Quantitative Data

The following table summarizes representative quantitative data for analytes derivatized with benzoyl chloride, a structurally similar reagent to DMABC-Cl. This data can serve as an estimation for the performance of DMABC-Cl derivatization.

| Analyte (as Benzoyl Derivative) | Limit of Detection (LOD) (mg/L) | Linearity Range (mg/L) | Correlation Coefficient (r²) |

| Methylamine | 0.2 | 0.5 - 20 | >0.99 |

| Putrescine | 0.5 | 1.0 - 50 | >0.99 |

| Cadaverine | 0.3 | 1.0 - 50 | >0.99 |

| Histamine | 2.5 | 5.0 - 100 | >0.99 |

| Tyramine | 0.5 | 1.0 - 50 | >0.99 |

| Spermidine | 1.0 | 2.5 - 100 | >0.99 |

| Spermine | 1.0 | 2.5 - 100 | >0.99 |

Visualizations

Caption: General workflow for DMABC-Cl derivatization and HPLC-UV analysis.

Caption: Logical relationship of DMABC-Cl derivatization for enhanced HPLC-UV detection.

Application Notes and Protocols for Peptide Sequencing using 4-(Dimethylamino)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing of peptides and proteins is a cornerstone technique in proteomics and drug development for protein characterization, quality control, and de novo sequencing. The Edman degradation, a stepwise process of labeling, cleaving, and identifying the N-terminal amino acid residue, remains a fundamental method. While phenyl isothiocyanate (PITC) is the traditional reagent for this process, chromophoric and fluorophoric analogs have been developed to enhance detection sensitivity. 4-(Dimethylamino)benzoyl chloride (DAB-Cl) and its isothiocyanate analog, 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), are valuable reagents for this purpose. The dimethylamino-azobenzene group imparts a visible color to the resulting amino acid derivatives, allowing for their sensitive detection by HPLC.

These application notes provide a detailed overview and protocols for the use of this compound and its isothiocyanate analog in the sequential N-terminal analysis of peptides.

Principle of the Method

The sequencing method is a stepwise degradation process analogous to the Edman degradation. The core principle involves three key steps:

-

Coupling: The N-terminal amino group of the peptide reacts with this compound (or more commonly, its isothiocyanate analog, DABITC) under alkaline conditions to form a stable 4-(Dimethylamino)benzoyl (DAB) or 4-N,N-dimethylaminoazobenzene thiohydantoin (DABTH) peptide derivative.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide backbone under acidic conditions, forming a thiazolinone derivative without hydrolyzing the other peptide bonds.

-

Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable DAB-amino acid or DABTH-amino acid, which is then identified by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC), based on its characteristic retention time. The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.

Key Advantages of Using 4-(Dimethylamino)benzoyl Derivatives

-

Enhanced Sensitivity: The chromophoric nature of the DAB/DABTH group allows for sensitive detection in the visible range (typically around 436 nm), enabling analysis at the sub-nanomole level.[1][2]

-

Visible Labeling: The colored derivatives facilitate visual tracking during the separation and identification steps.

-

Compatibility: The chemistry is compatible with both manual and automated solid-phase sequencing protocols.[1]

Data Presentation

The following table summarizes the HPLC retention times for various DABTH-amino acid derivatives, which is crucial for their identification.

| Amino Acid Derivative (DABTH-AA) | Retention Time (min) | Detection Wavelength (nm) |

| DABTH-Alanine | 10.2 | 436 |

| DABTH-Arginine | 8.5 | 436 |

| DABTH-Asparagine | 7.8 | 436 |

| DABTH-Aspartic Acid | 6.5 | 436 |

| DABTH-Cysteine | 9.8 | 436 |

| DABTH-Glutamic Acid | 7.1 | 436 |

| DABTH-Glutamine | 8.2 | 436 |

| DABTH-Glycine | 9.5 | 436 |

| DABTH-Histidine | 8.9 | 436 |

| DABTH-Isoleucine | 12.5 | 436 |

| DABTH-Leucine | 12.8 | 436 |

| DABTH-Lysine | 14.2 | 436 |

| DABTH-Methionine | 11.5 | 436 |

| DABTH-Phenylalanine | 13.1 | 436 |

| DABTH-Proline | 11.1 | 436 |

| DABTH-Serine | 7.5 | 436 |

| DABTH-Threonine | 7.9 | 436 |

| DABTH-Tryptophan | 13.5 | 436 |

| DABTH-Tyrosine | 10.8 | 436 |

| DABTH-Valine | 11.9 | 436 |

Note: Retention times are illustrative and can vary based on the specific HPLC column, gradient, and mobile phase composition.

Experimental Protocols

Protocol 1: Manual N-Terminal Sequencing of Peptides using DABITC

This protocol outlines a manual method for the stepwise degradation of peptides.[2]

Materials:

-

Peptide sample (2-10 nmol)

-

4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) solution (10 mg/mL in acetone)

-

Pyridine

-

Heptane

-

Ethyl acetate

-

Anhydrous trifluoroacetic acid (TFA)

-

50% aqueous TFA

-

HPLC system with a C18 column and a visible-light detector

-

Mobile phases for HPLC (e.g., Acetonitrile and an aqueous buffer)

-

Polyamide thin-layer chromatography (TLC) sheets (optional, for identification)

Procedure:

-

Coupling Reaction: a. Dissolve the peptide sample in 50% aqueous pyridine. b. Add the DABITC solution and incubate at 52°C for 50 minutes. c. After incubation, extract the excess reagent and by-products with a mixture of heptane and ethyl acetate. Discard the organic phase.

-

Cleavage Step: a. Lyophilize the aqueous phase containing the DABITC-peptide. b. Add anhydrous TFA to the dried sample and incubate at 52°C for 15 minutes to cleave the N-terminal amino acid as a thiazolinone derivative. c. Evaporate the TFA under a stream of nitrogen.

-

Conversion to DABTH-Amino Acid: a. Add 50% aqueous TFA to the dried residue and incubate at 52°C for 40 minutes to convert the thiazolinone to the stable DABTH-amino acid. b. Lyophilize the sample to dryness.

-

Identification of DABTH-Amino Acid: a. Dissolve the dried DABTH-amino acid in a suitable solvent (e.g., ethanol). b. Inject an aliquot into the HPLC system. c. Identify the DABTH-amino acid by comparing its retention time with that of known standards. d. Alternatively, spot the sample on a polyamide TLC sheet and develop the chromatogram to identify the amino acid derivative.[2]

-

Cycle Repetition: a. The remaining peptide (after cleavage) is subjected to the next cycle of coupling, cleavage, and conversion to determine the subsequent amino acid in the sequence.

Protocol 2: Automated Solid-Phase N-Terminal Sequencing using DABITC

This protocol is adapted for an automated protein/peptide sequencer.[1]

Materials:

-

Peptide/protein immobilized on a solid support (e.g., glass beads)

-

Automated peptide sequencer

-

Reagents for automated sequencing:

-

4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) in a suitable solvent

-

Phenylisothiocyanate (PITC) (for a double coupling method)

-

Sequencing-grade solvents (e.g., dichloroethane, methanol)

-

Anhydrous acid for cleavage (e.g., TFA)

-

Conversion reagent (e.g., methanolic HCl containing dithiothreitol)

-

-

HPLC system for analysis of DABTH-amino acids

Procedure:

-

Immobilization: Covalently attach the peptide or protein sample to a solid support via its C-terminus or the ε-amino group of lysine residues.

-

Sequencer Program: Program the automated sequencer for the DABITC degradation cycle. A double coupling procedure using both DABITC and PITC can be employed to ensure complete derivatization.

-

Coupling: The immobilized peptide is treated with the DABITC solution (and PITC if using double coupling) under basic conditions to derivatize the N-terminal amino group.

-

Washes: The solid support is washed with alternating solvents like methanol and dichloroethane to remove excess reagents and by-products.[1]

-

Cleavage: The derivatized N-terminal residue is cleaved by the automated delivery of anhydrous acid.

-

Conversion: The resulting thiazolinone derivative is automatically transferred to a conversion flask and treated with methanolic HCl containing dithiothreitol to yield the stable DABTH-amino acid.[1]

-

HPLC Analysis: The collected DABTH-amino acid is injected into an HPLC system for identification. The sequencer proceeds with the next cycle on the immobilized peptide.

Visualizations

Caption: Workflow of Peptide Sequencing using DAB-Cl/DABITC.

Caption: Chemical steps in DABITC-based peptide sequencing.

References

- 1. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMABC as a Fluorescent Labeling Agent for Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Dimethylamino)benzoyl chloride (DMABC) as a pre-column derivatization agent for the fluorescent labeling of amino acids. This methodology is particularly suited for sensitive quantification of amino acids in various matrices, including biological fluids and pharmaceutical preparations, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, crucial for protein quantification, characterization of biotherapeutics, and metabolic studies. Due to the lack of inherent chromophores or fluorophores in most amino acids, derivatization is essential for sensitive detection by HPLC. This compound (DMABC) is a derivatizing agent that reacts with primary and secondary amino groups of amino acids to yield highly fluorescent and stable derivatives. This allows for their sensitive detection and accurate quantification.

The derivatization reaction with DMABC proceeds under mild basic conditions, targeting the nucleophilic amino group of the amino acids to form a stable amide bond. The resulting DMABC-amino acid adducts possess favorable chromatographic properties and exhibit strong fluorescence, enabling low-level detection.

Chemical Principle

DMABC reacts with the primary or secondary amine of an amino acid in a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide linkage. The reaction is typically carried out in a slightly alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic.

Figure 1: Chemical reaction of DMABC with an amino acid.

Data Presentation: Spectroscopic Properties

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~300 - 350 nm | The exact maximum may vary slightly depending on the specific amino acid and the solvent environment. |

| Emission Wavelength (λem) | ~400 - 450 nm | A significant Stokes shift is observed, which is advantageous for reducing background noise. |

| Quantum Yield (Φ) | Moderate to High | Expected to be sensitive to solvent polarity. |

Note: The above values are estimates and should be confirmed experimentally for the specific application.

Experimental Protocols

Materials and Reagents

-

Amino acid standards

-

This compound (DMABC), derivatization grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Borate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Syringe filters (0.22 µm)

Protocol for DMABC Derivatization of Amino Acids

This protocol is a general guideline and may require optimization for specific applications.

Figure 2: Experimental workflow for DMABC derivatization.

Step-by-Step Procedure:

-

Preparation of DMABC Reagent: Prepare a 10 mg/mL solution of DMABC in acetonitrile. This solution should be prepared fresh daily and protected from light and moisture.

-

Sample Preparation:

-